N,N-diphenyl-N'-(8-quinolinyl)urea
Description
Properties
Molecular Formula |
C22H17N3O |
|---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
1,1-diphenyl-3-quinolin-8-ylurea |
InChI |
InChI=1S/C22H17N3O/c26-22(24-20-15-7-9-17-10-8-16-23-21(17)20)25(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H,(H,24,26) |
InChI Key |
SKIFDHDXGDAZAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electronic Effects: The 8-quinolinyl group in the target compound is electron-deficient, similar to the cyanophenyl group in N-(4-cyanophenyl)-N'-phenylurea . This could enhance hydrogen-bonding capacity or charge transport in OLEDs, akin to tris(8-hydroxyquinolinato) aluminium (Alq3) .
- Steric Considerations: Compared to N,N-diphenyl-N'-methylurea, the bulkier quinolinyl substituent may reduce solubility but improve thermal stability (e.g., boiling point >400°C inferred from analogs) .
- Biological Activity: Thiophene-thiourea derivatives exhibit pharmacological properties, suggesting that the quinolinyl group in the target compound could enhance binding to biological targets like kinases or DNA .
Thermodynamic and Physical Properties
Table 2: Thermodynamic Data for Selected Ureas
- Heat Capacity: Calculated Cp values for N,N-diphenyl-N'-propylurea suggest that larger substituents increase heat capacity due to added vibrational modes . The target compound’s quinolinyl group may further elevate Cp.
- Boiling Point: Acardite II’s high boiling point (412.9°C) indicates strong intermolecular interactions; the quinolinyl group’s planar structure may further enhance these interactions .
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